4-Hexen-2-one, 3,4-dimethyl-
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Overview
Description
4-Hexen-2-one, 3,4-dimethyl- is an organic compound with the molecular formula C8H14O and a molecular weight of 126.1962 g/mol . It is also known by other names such as 3,4-Dimethyl-3-hexen-2-one and 3,4-dimethylhex-3-en-2-one . This compound is characterized by its unique structure, which includes a hexenone backbone with two methyl groups attached at the 3rd and 4th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexen-2-one, 3,4-dimethyl- can be achieved through various organic synthesis methods. One common approach involves the aldol condensation of suitable aldehydes and ketones under basic conditions, followed by dehydration to form the enone structure .
Industrial Production Methods
In industrial settings, the production of 4-Hexen-2-one, 3,4-dimethyl- may involve catalytic processes that ensure high yield and purity. These processes often utilize metal catalysts and controlled reaction environments to optimize the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Hexen-2-one, 3,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hexen-2-one, 3,4-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hexen-2-one, 3,4-dimethyl- involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to various biological effects, including changes in metabolic processes and cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Hexen-2-one, 3,4-dimethyl- is unique due to its specific methyl group positioning and enone structure , which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Properties
CAS No. |
53252-21-4 |
---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3,4-dimethylhex-4-en-2-one |
InChI |
InChI=1S/C8H14O/c1-5-6(2)7(3)8(4)9/h5,7H,1-4H3 |
InChI Key |
JREXONVOTZQSLT-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(C)C(=O)C |
Origin of Product |
United States |
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